6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine
Overview
Description
6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 (SERCA-2) . These proteins play crucial roles in maintaining the electrochemical gradients across the cell membrane, which are essential for cellular functions.
Mode of Action
This compound interacts with its targets by inhibiting the sodium-potassium ATPase and stimulating the SERCA-2 . This dual action leads to an increase in intracellular calcium concentration, thereby improving contractility and diastolic relaxation .
Biochemical Pathways
The compound affects the calcium signaling pathway, which is critical for muscle contraction and relaxation . By inhibiting sodium-potassium ATPase, it prevents the efflux of sodium ions and the influx of potassium ions. Simultaneously, by stimulating SERCA-2, it enhances the reuptake of calcium ions into the sarcoplasmic reticulum. These actions result in an increased concentration of calcium ions in the cytosol, enhancing muscle contractility .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced muscle contractility and improved diastolic relaxation . These effects could potentially be beneficial in conditions such as acute heart failure syndromes .
Biochemical Analysis
Biochemical Properties
6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a spacer/linker in the synthesis of bioconjugate materials, which are used in drug delivery and protein labeling It is also employed as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a spacer/linker in bioconjugate materials suggests that it can modulate cellular functions by facilitating the delivery of drugs or other therapeutic agents to specific cellular targets . Additionally, its use in fluorescent zinc sensors indicates its potential impact on cellular signaling pathways involving zinc ions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a spacer/linker, the compound forms covalent bonds with other molecules, thereby facilitating the formation of bioconjugates . These bioconjugates can then interact with specific cellular targets, leading to the modulation of cellular functions. The compound’s role in fluorescent zinc sensors also suggests that it can bind to zinc ions, thereby influencing zinc-dependent cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to the compound may lead to changes in cellular functions, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses may lead to toxic or adverse effects . Studies have shown that the compound’s effects on insulin sensitivity and insulin secretory responses are dose-dependent . Additionally, higher doses of the compound may cause gastrointestinal symptoms such as nausea, vomiting, and diarrhea .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s role as a spacer/linker in bioconjugate materials suggests that it can influence metabolic flux and metabolite levels . Additionally, its interactions with zinc ions in fluorescent zinc sensors indicate its involvement in zinc-dependent metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s role as a spacer/linker suggests that it can be transported to specific cellular targets through covalent bonding with other molecules . Additionally, its use in fluorescent zinc sensors indicates that it can be distributed to cellular compartments where zinc ions are present .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s role as a spacer/linker suggests that it can be directed to specific cellular compartments through covalent bonding with other molecules . Additionally, its use in fluorescent zinc sensors indicates that it can be localized to cellular compartments where zinc ions are present .
Properties
IUPAC Name |
6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-3-4-14-9-5-8(11-6-12-9)13-7-1-2-7/h5-7H,1-4,10H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDCYMKVFYWBBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=N2)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.